2-Chloro-3-fluoro-6-hydroxybenzaldehyde
Overview
Description
2-Chloro-3-fluoro-6-hydroxybenzaldehyde is an aromatic aldehyde with the molecular formula C7H4ClFO2. This compound is characterized by the presence of chloro, fluoro, and hydroxy substituents on a benzaldehyde ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluoro-6-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the chlorination and fluorination of 6-hydroxybenzaldehyde. The reaction typically proceeds under controlled conditions using reagents such as thionyl chloride and hydrogen fluoride .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods may include catalytic processes and the use of advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: 2-Chloro-3-fluoro-6-hydroxybenzoic acid.
Reduction: 2-Chloro-3-fluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-fluoro-6-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent.
2-Chloro-3-hydroxybenzaldehyde: Similar structure but lacks the fluoro substituent.
2-Chloro-3,6-difluorobenzaldehyde: Contains an additional fluoro substituent.
Uniqueness
2-Chloro-3-fluoro-6-hydroxybenzaldehyde is unique due to the presence of both chloro and fluoro substituents along with a hydroxy group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Biological Activity
2-Chloro-3-fluoro-6-hydroxybenzaldehyde is an aromatic aldehyde with significant potential in various biological applications due to its unique molecular structure and reactivity. This compound has garnered attention in medicinal chemistry, particularly for its antimicrobial and anticancer properties. This article examines the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is CHClF O, with a molecular weight of 174.56 g/mol. Its structure includes:
- A chlorine atom at the second position
- A fluorine atom at the third position
- A hydroxy group at the sixth position
This arrangement contributes to its unique reactivity profile, making it a valuable intermediate in organic synthesis, especially in pharmaceuticals and agrochemicals .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydroxy group can form hydrogen bonds, while the chloro and fluoro substituents can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Significant |
Bacillus subtilis | Weak |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The compound's ability to inhibit cell proliferation was observed in various cancer models:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
These results indicate that further exploration into its mechanisms may yield promising therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study published in a peer-reviewed journal evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of the compound .
- Anticancer Research : Another investigation focused on the compound's effect on apoptosis in breast cancer cells. The study demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
- Enzyme Interaction Studies : The compound has been used as a probe in biochemical assays to study enzyme-catalyzed reactions, providing insights into its interactions with specific molecular targets .
Properties
IUPAC Name |
2-chloro-3-fluoro-6-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQDOONYNJEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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